![molecular formula C18H13ClN4OS B2884265 6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893981-18-5](/img/structure/B2884265.png)
6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
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Overview
Description
The compound “6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” is a complex organic molecule. It belongs to the class of compounds known as thiazoles . Thiazoles are heterocyclic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found in many potent biologically active compounds and have diverse bioactivities .
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Anti-inflammatory and Analgesic Agent
This compound has been evaluated for its potential use as an anti-inflammatory and analgesic agent. The pharmacological evaluation of related derivatives has shown significant activities in these areas, suggesting that this compound may also possess similar properties .
Ulcerogenic Activity Modulation
The structural similarity to compounds with low ulcerogenic and irritative action on the gastrointestinal mucosa indicates that this compound could be developed to minimize gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Lipid Peroxidation Inhibition
Research on similar molecules has demonstrated the ability to inhibit lipid peroxidation, which is a process that can lead to cell damage and is involved in various diseases. This compound could be explored for its efficacy in reducing lipid peroxidation .
Anticancer Activity
Compounds with the imidazo[2,1-b][1,3]thiazole moiety have been associated with anticancer activities. This suggests that our compound of interest could be investigated for potential use in cancer treatment or as a lead compound for developing new anticancer drugs .
Antimicrobial Properties
The imidazo[2,1-b]thiazole core is known to possess antimicrobial properties. Therefore, this compound could be researched further for its effectiveness against various bacterial and fungal strains .
Tuberculosis Treatment
Recent developments have indicated that imidazo[1,2-a]pyridine analogues show promise in treating tuberculosis. Given the structural similarities, this compound might be a candidate for tuberculosis drug development .
COX-2 Inhibitor Development
The compound’s potential to act as a COX-2 inhibitor could be explored. This would be particularly beneficial in developing drugs that retain anti-inflammatory efficacy while avoiding the cardiovascular risks associated with selective COX-2 inhibitors .
Synthesis of Neo-nicotinoid Insecticides
Lastly, the compound could serve as a key intermediate in the synthesis of neo-nicotinoid insecticides, which are a class of potent insecticides .
Future Directions
The future directions for the study of “6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse bioactivities of thiazole derivatives , this compound could be a promising candidate for drug development.
Mechanism of Action
Target of Action
It’s known that similar thiazole derivatives have been found to inhibit various kinases , and some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .
Mode of Action
It’s known that similar compounds can undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates , which suggests that they may be bioactivated to reactive species.
Biochemical Pathways
Similar thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
One related compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability .
Result of Action
Similar compounds have been found to have cytotoxic activity on human tumor cell lines .
Action Environment
It’s known that the thiazole ring, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
6-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-11-10-25-18-22-15(9-23(11)18)12-3-2-4-14(7-12)21-17(24)13-5-6-16(19)20-8-13/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRYKBNZLFMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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